![molecular formula C12H14Br4O B14605848 1,3,5-Tribromo-2-[(6-bromohexyl)oxy]benzene CAS No. 60724-49-4](/img/structure/B14605848.png)
1,3,5-Tribromo-2-[(6-bromohexyl)oxy]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1,3,5-tribromo-2-[(6-bromohexyl)oxy]- is a brominated aromatic compound with the molecular formula C12H14Br4O This compound is characterized by a benzene ring substituted with three bromine atoms and a 6-bromohexyl group attached via an ether linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,3,5-tribromo-2-[(6-bromohexyl)oxy]- typically involves the bromination of benzene derivatives. One common method is the bromination of 1,3,5-tribromobenzene with 6-bromohexanol under acidic conditions to form the desired ether linkage . The reaction is usually carried out in the presence of a strong acid like sulfuric acid or a Lewis acid catalyst such as aluminum bromide to facilitate the formation of the ether bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using similar methods but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or distillation to obtain the final product in a pure form.
Análisis De Reacciones Químicas
Types of Reactions
Benzene, 1,3,5-tribromo-2-[(6-bromohexyl)oxy]- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding brominated quinones or reduction to remove bromine atoms.
Ether Cleavage: The ether linkage can be cleaved under acidic or basic conditions to yield the corresponding alcohol and brominated benzene derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are used.
Major Products Formed
Substitution: Products include various substituted benzene derivatives depending on the nucleophile used.
Oxidation: Products include brominated quinones.
Reduction: Products include de-brominated benzene derivatives and corresponding alcohols from ether cleavage.
Aplicaciones Científicas De Investigación
Benzene, 1,3,5-tribromo-2-[(6-bromohexyl)oxy]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Benzene, 1,3,5-tribromo-2-[(6-bromohexyl)oxy]- involves its interaction with molecular targets through its bromine atoms and ether linkage. The bromine atoms can participate in halogen bonding and other non-covalent interactions, while the ether linkage provides flexibility and reactivity. These interactions can affect various molecular pathways and biological processes, making the compound useful in different applications.
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Tribromobenzene: A simpler analog with only three bromine atoms on the benzene ring.
1,3,5-Tris(bromomethyl)benzene: Contains three bromomethyl groups instead of a 6-bromohexyl ether linkage.
1,2,4-Tribromobenzene: An isomer with different bromine substitution pattern on the benzene ring.
Uniqueness
Benzene, 1,3,5-tribromo-2-[(6-bromohexyl)oxy]- is unique due to the presence of the 6-bromohexyl ether linkage, which imparts distinct chemical properties and reactivity compared to other brominated benzene derivatives. This structural feature allows for specific interactions and applications that are not possible with simpler analogs.
Propiedades
Número CAS |
60724-49-4 |
|---|---|
Fórmula molecular |
C12H14Br4O |
Peso molecular |
493.85 g/mol |
Nombre IUPAC |
1,3,5-tribromo-2-(6-bromohexoxy)benzene |
InChI |
InChI=1S/C12H14Br4O/c13-5-3-1-2-4-6-17-12-10(15)7-9(14)8-11(12)16/h7-8H,1-6H2 |
Clave InChI |
GXPNFBMTYUYFHR-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1Br)OCCCCCCBr)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


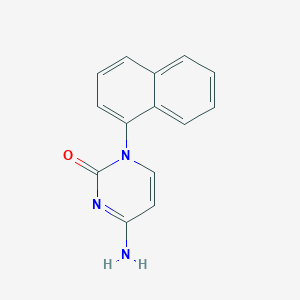
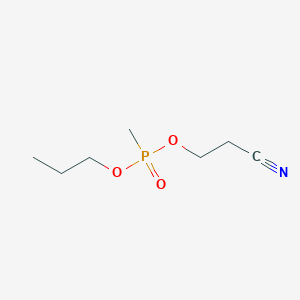
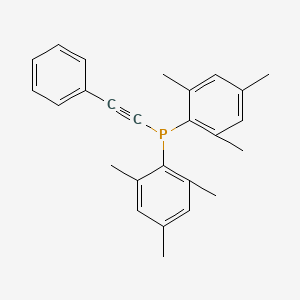
![Trimethyl{[1-phenyl-4-(trimethylsilyl)but-3-yn-2-yl]oxy}silane](/img/structure/B14605794.png)
![2-{[2-Methyl-5-(prop-1-en-2-yl)cyclopentyl]methyl}cyclopentan-1-one](/img/structure/B14605796.png)
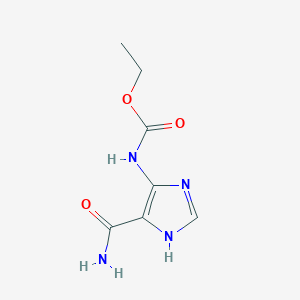
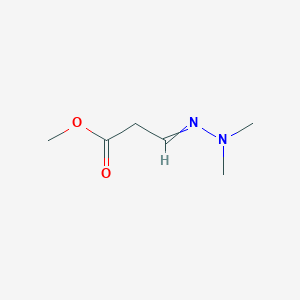

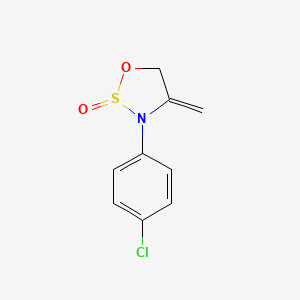
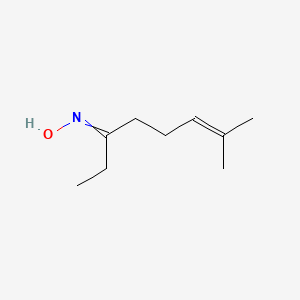
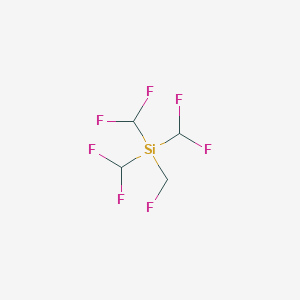

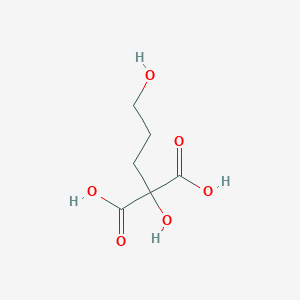
![N,N'-{[4-(Propan-2-yl)phenyl]methylene}bis(2,2-dichloroacetamide)](/img/structure/B14605877.png)
